N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H24ClN3O3S2 and its molecular weight is 490.03. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Activity Compounds with a similar structure have been synthesized and evaluated for their antimicrobial and antiviral activities. For example, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives have shown significant antimicrobial properties against a range of bacteria and fungi, highlighting their potential in treating infectious diseases. The activity varies with the substitution pattern on the phenyl ring, indicating the importance of structural modifications for optimizing efficacy (Chawla, 2016). Similarly, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been reported to exhibit anti-tobacco mosaic virus activity, suggesting a potential role in antiviral therapy (Chen et al., 2010).
Synthesis and Characterization The chemical synthesis and characterization of related compounds have been a focus of study, providing insights into the development of novel therapeutics. For instance, the synthesis and characterization of tritium-labeled compounds as potent C-C chemokine receptor 1 (CCR1) antagonists offer a pathway for understanding the biological activity and developing targeted therapies (Hong et al., 2015).
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCUDAPHTIPHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.